N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide
Description
N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide is a synthetic acetamide derivative featuring a cyclobutene ring substituted with a 2,4-dichlorophenyl group at the 2-position and an acetamide moiety at the same carbon. The cyclobutene ring introduces significant ring strain, which may influence reactivity and conformational flexibility compared to more stable aromatic systems. For instance, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () shares the 2,4-dichlorophenyl motif but incorporates a quinazolinone ring, suggesting divergent biological applications . Similarly, 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () demonstrates the importance of substituent positioning on biological activity .
Properties
Molecular Formula |
C12H11Cl2NO |
|---|---|
Molecular Weight |
256.12 g/mol |
IUPAC Name |
N-[2-(2,4-dichlorophenyl)cyclobuten-1-yl]acetamide |
InChI |
InChI=1S/C12H11Cl2NO/c1-7(16)15-12-5-4-10(12)9-3-2-8(13)6-11(9)14/h2-3,6H,4-5H2,1H3,(H,15,16) |
InChI Key |
LNDJASYCQUWQFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(CC1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide typically involves the reaction of 2,4-dichlorophenyl derivatives with cyclobutene intermediates. One common method involves the treatment of N-Boc protected indoles with n-butyllithium, followed by the addition of cyclobutanone . This reaction proceeds under mild conditions and results in the formation of the desired compound in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide and analogous compounds:
Structural and Electronic Differences
- Cyclobutene vs. Aromatic Rings: The target compound’s cyclobutene ring introduces steric strain and reduced aromaticity compared to quinazolinone () or pyrazolyl () systems. This strain may enhance reactivity but reduce stability .
- Substituent Positioning: The 2,4-dichlorophenyl group in the target compound contrasts with the 3,4-dichlorophenyl group in .
- Functional Group Diversity: The quinazolinone derivative () includes a diketone moiety, enabling hydrogen bonding distinct from the cyclobutene’s planar amide group .
Biological Activity
N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. The compound features a unique cyclobutene structure combined with a dichlorophenyl moiety, which contributes to its pharmacological properties. This article delves into the biological activity of this compound, exploring its antimicrobial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C12H12Cl2N2O. Its structure includes:
- A cyclobutene ring
- An acetamide functional group
- A dichlorophenyl substitution , which is crucial for its biological activity.
Structural Comparison
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | C14H13Cl2N | Known for analgesic properties |
| 2,4-Dichloroacetanilide | C9H8Cl2N2O | Used in various pharmaceutical applications |
| N-(2,4-dichlorophenyl)-2-thiophen-2-ylacetamide | C12H10Cl2N2OS | Exhibits different biological activities |
The distinct features of this compound set it apart from similar compounds, particularly due to its cyclobutene core and specific dichlorophenyl substitution pattern.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound often exhibit significant antimicrobial activity. Studies have shown that derivatives of dichlorophenyl compounds are known for their antibacterial and antifungal properties. For instance, a study evaluated several related compounds using the tube dilution technique and found that certain derivatives displayed comparable antimicrobial activity to standard drugs like ciprofloxacin and fluconazole .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. In vitro studies utilizing the MTT assay indicated that certain synthesized derivatives exhibited notable anticancer activity, although they were less potent than established chemotherapeutic agents such as 5-fluorouracil . The molecular docking studies further suggested that these compounds could interact effectively with cancer-related targets.
Case Studies
Case Study 1: Antimicrobial Evaluation
In a comparative study, several derivatives of dichlorophenyl acetamides were synthesized and tested against common bacterial strains. The results demonstrated that some compounds exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics, indicating their potential as effective antimicrobial agents.
Case Study 2: Anticancer Screening
A series of experiments were conducted to assess the anticancer effects of this compound derivatives on human cancer cell lines. The findings revealed that while some derivatives showed promising results in inhibiting cell proliferation, further optimization of the chemical structure was necessary to enhance efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
